

CAS number 845714-30-9 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Amino-2-cyclohexylethanol

Cat. No.: B3029948

[Get Quote](#)

An In-Depth Technical Guide to **(S)-2-Amino-2-cyclohexylethanol** (CAS 845714-30-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise control of a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental prerequisite for efficacy and safety. Chiral building blocks are the foundational elements that enable this control. Among these, **(S)-2-Amino-2-cyclohexylethanol**, identified by CAS number 845714-30-9, stands out as a particularly versatile and valuable intermediate.^[1]

This compound, also known as L-Cyclohexylglycinol, features a unique combination of a bulky, lipophilic cyclohexyl group, a primary amine, and a hydroxyl group, all arranged around a single chiral center.^{[2][3]} This structural arrangement makes it an invaluable scaffold for synthetic chemists. Its inherent chirality is essential for the stereoselective synthesis of complex drug candidates, which can lead to improved pharmacological activity and a reduction in off-target side effects.^[1]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's properties, proven synthetic methodologies, and its strategic application in the synthesis of high-value bioactive molecules. We will explore the causality behind experimental choices and contextualize the compound's role within the broader drug discovery workflow.

Part 1: Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the essential physicochemical data and safety protocols for **(S)-2-Amino-2-cyclohexylethanol**.

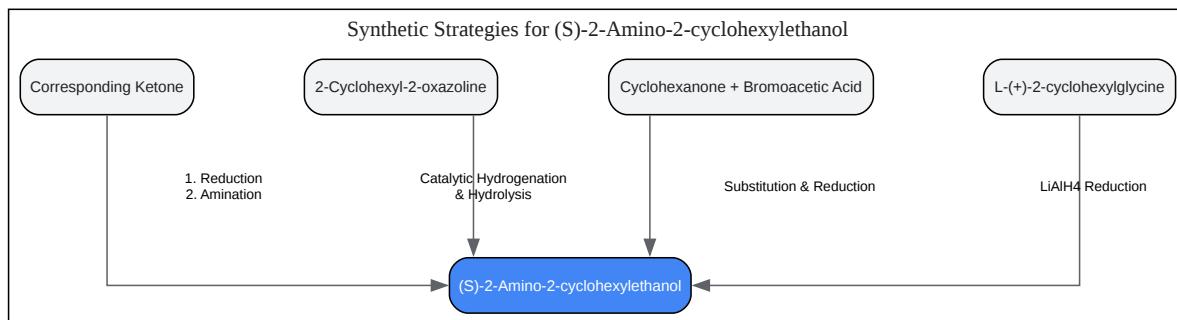
Chemical Identity and Properties

The compound is a chiral amino alcohol whose properties are summarized below.^[2] The presence of both an amino and a hydroxyl group lends it a hydrophilic character, while the cyclohexyl ring contributes to its lipophilicity, a balance that is often desirable in drug design.^[3]

Property	Value	Source(s)
Chemical Name	(S)-2-Amino-2-cyclohexylethanol	[2] [4] [5]
Synonyms	L-Cyclohexylglycinol, (S)-Cyclohexylglycinol, H-CHG-OL	[3] [5] [6]
CAS Number	845714-30-9	[2] [4] [5] [7]
Molecular Formula	C ₈ H ₁₇ NO	[5] [6] [7]
Molecular Weight	143.23 g/mol	[5] [6] [7]
Appearance	Off-white to light yellow solid	[4] [5]
Boiling Point	274 °C	[5] [7] [8]
Density	0.999 g/cm ³	[5] [7] [8]
Flash Point	119 °C	[5] [7] [8]
pKa (Predicted)	12.85 ± 0.10	[5] [8]
Storage Conditions	Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon) in a dark place. ^[5] ^[8] ^[9]	

Safety and Handling

(S)-2-Amino-2-cyclohexylethanol is intended for laboratory research and development purposes only.^[4] Standard laboratory safety protocols should be strictly followed.


- GHS Hazard Classification:
 - Acute toxicity, oral (Category 4), H302: Harmful if swallowed.^[4]
 - Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.^[4]
- Precautionary Measures:
 - Handling: Wash hands thoroughly after handling.^[4] Do not eat, drink, or smoke when using this product.^[4] Avoid contact with skin and eyes, and avoid inhaling any vapor or mist.^[4]
 - Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[4]
 - First Aid: If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse the mouth.^[4] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible, and continue rinsing.^[4] If irritation persists, seek medical attention.^[4]
- Fire Safety:
 - Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.^[4]
 - Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon monoxide and nitrogen oxides can form.^[4] Firefighters should wear self-contained breathing apparatus.^[4]

Part 2: Synthesis and Manufacturing

The value of **(S)-2-Amino-2-cyclohexylethanol** is intrinsically linked to its chirality. Therefore, its synthesis must be stereocontrolled to produce the desired (S)-enantiomer. Several synthetic routes have been established to achieve this.

Overview of Synthetic Strategies

The common approaches to synthesizing this chiral amino alcohol involve the stereoselective reduction of a prochiral precursor or the reduction of an already chiral starting material.

[Click to download full resolution via product page](#)

Caption: Common synthetic routes to **(S)-2-Amino-2-cyclohexylethanol**.

Detailed Experimental Protocol: Reduction of L-(+)-2-cyclohexylglycine

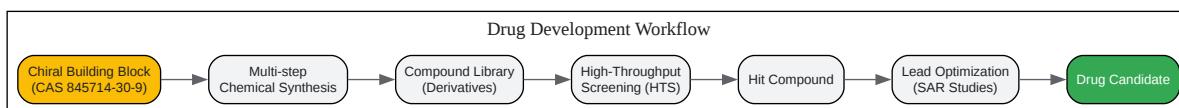
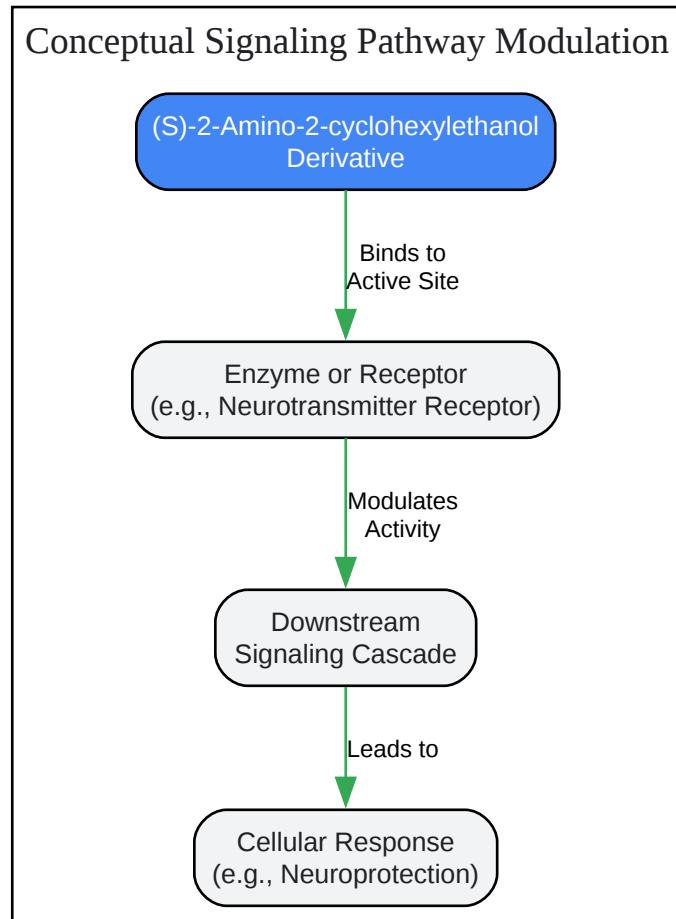
This method provides a reliable pathway to the target compound from a commercially available chiral amino acid. The use of a strong reducing agent like lithium aluminum hydride (LiAlH_4) is necessary to reduce the carboxylic acid to a primary alcohol.

Rationale: This protocol is advantageous as the stereocenter is already set in the starting material, L-(+)-2-cyclohexylglycine, thus avoiding the complexities of asymmetric induction or chiral resolution. LiAlH_4 is a powerful, non-selective reducing agent capable of reducing the carboxylic acid functional group, which is resistant to milder reagents.

Step-by-Step Methodology:[5]

- Preparation: Suspend lithium aluminum hydride (LiAlH_4 , 3 equivalents, e.g., 724 mg, 19.08 mmol) in anhydrous tetrahydrofuran (THF, e.g., 20 mL) in a flame-dried, three-neck flask

equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (Argon or Nitrogen).



- **Addition of Starting Material:** To the stirred suspension at room temperature, add L-(+)-2-cyclohexylglycine (1 equivalent, e.g., 1 g, 6.36 mmol) portion-wise. **Causality Note:** Slow, portion-wise addition is crucial to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride.
- **Reaction:** Heat the reaction mixture to 80 °C (reflux) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching (Fieser workup):** After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add the following reagents in sequence:
 - Water (e.g., 1 mL)
 - 1 M aqueous sodium hydroxide (NaOH) solution (e.g., 1 mL)
 - Water (e.g., 3 mL)
 - **Trustworthiness Note:** This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the product isolation compared to a full aqueous workup which can lead to problematic emulsions.
- **Isolation:** Stir the resulting mixture at room temperature for 30 minutes, then filter off the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **(S)-2-Amino-2-cyclohexylethanol.**^[2]

Part 3: Biological Significance and Therapeutic Potential

While primarily known as a synthetic intermediate, **(S)-2-Amino-2-cyclohexylethanol** and its derivatives have been investigated for their own biological activities. The core mechanism involves interaction with specific molecular targets, such as enzymes and receptors, which in turn modulates cellular signaling.[\[2\]](#)

General Mechanism of Action

The biological activity of this compound class stems from its ability to bind to the active or allosteric sites of proteins.[\[2\]](#) This binding can either inhibit or activate the target, or alter its conformation, leading to a cascade of downstream effects on cellular pathways and physiological responses.[\[2\]](#) The specific nature of this interaction is dictated by the stereochemistry and the functional groups of the molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 845714-30-9: L-Cyclohexylglycinol | CymitQuimica [cymitquimica.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 6. USA Chemical Suppliers - Products: 'L', Page: 31 [americanchemicalsuppliers.com]
- 7. China (S)-2-Amino-2-Cyclohexyl-Ethanol^{HTS} CAS# 845714-30-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. 845714-30-9 | CAS DataBase [m.chemicalbook.com]
- 9. watson-int.com [watson-int.com]
- To cite this document: BenchChem. [CAS number 845714-30-9 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029948#cas-number-845714-30-9-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

